Regioisomeric Identity: 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Substitution Defines Distinct Biological Annotation
CAS 681232-01-9 is the only commercially catalogued 2,5-dimethoxyphenyl regioisomer in the thiazole-benzamide series that has been specifically annotated in a high-throughput screen for RMI–FANCM (MM2) interaction inhibitors . The closest catalogued analog, CAS 330189-86-1 (3,4-dimethoxyphenyl), is annotated for kinase inhibition and anticancer activity but has no documented RMI–FANCM screening data . The 2,5- vs. 3,4-dimethoxy substitution pattern alters the dihedral angle between the dimethoxyphenyl ring and the thiazole core, which is predicted to differentially orient the trifluoromethylbenzamide tail within the FANCM-binding pocket of the RMI1/RMI2 complex .
| Evidence Dimension | Biological screening annotation |
|---|---|
| Target Compound Data | Screened in RMI–FANCM (MM2) interaction inhibitor assay (Source: 11908) |
| Comparator Or Baseline | CAS 330189-86-1 (3,4-dimethoxyphenyl analog): annotated for kinase inhibition; no RMI–FANCM data available |
| Quantified Difference | Qualitative annotation divergence; no quantitative IC50 data publicly available for either compound in the RMI–FANCM assay |
| Conditions | High-throughput screening campaign; specific assay conditions not publicly disclosed |
Why This Matters
For research programs targeting the ALT pathway via FANCM–RMI disruption, the 2,5-dimethoxy regioisomer is the only catalogued thiazole-benzamide with documented screening annotation, making it the rational procurement choice over unannotated analogs.
